molecular formula C10H9FO3 B1527031 7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 944904-25-0

7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No.: B1527031
CAS No.: 944904-25-0
M. Wt: 196.17 g/mol
InChI Key: JYXWUWXJDMWTMS-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a fluorinated derivative of chromane-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the fluorination of chromane-2-carboxylic acid. One common method is the electrophilic fluorination of the corresponding alcohol precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow chemistry, which offers better control over reaction conditions and improved safety profiles. The use of flow reactors allows for precise temperature and pressure control, leading to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

  • Reduction: The reduction of the compound can yield the corresponding alcohol or aldehyde.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.

Industry: It is used in the manufacturing of specialty chemicals and materials, including fluorinated polymers and coatings.

Comparison with Similar Compounds

  • 6-Fluorochroman-2-carboxylic acid

  • 8-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

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Properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXWUWXJDMWTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-25-0
Record name 7-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Reactant of Route 2
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Reactant of Route 3
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Reactant of Route 4
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Reactant of Route 5
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Reactant of Route 6
7-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

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